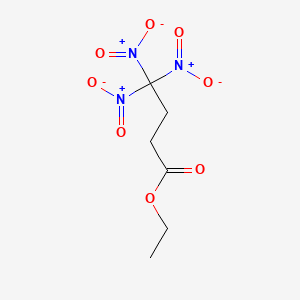
4-(4-Amino-3-chlorophenylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-chlorophenylthio)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a phenylthio group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-chlorophenylthio)benzoic acid typically involves the reaction of 4-amino-3-chlorothiophenol with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-chlorophenylthio)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Amino-3-chlorophenylthio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-chlorophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-3-chlorophenylthio)benzoic acid
- 4-(4-Amino-3-bromophenylthio)benzoic acid
- 4-(4-Amino-3-fluorophenylthio)benzoic acid
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with bromine or fluorine atoms, which may exhibit different reactivity and biological activities .
Properties
Molecular Formula |
C13H10ClNO2S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-7-10(5-6-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,15H2,(H,16,17) |
InChI Key |
SLGOUTYQHVUOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)





![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)

![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)

![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)

